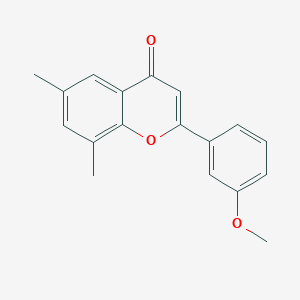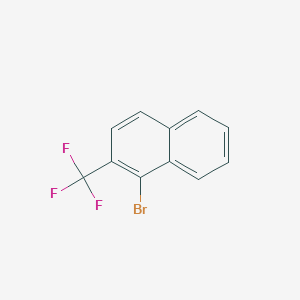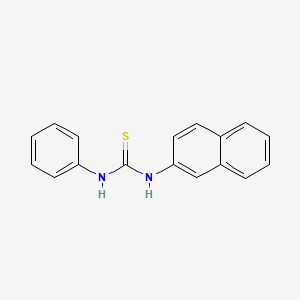
DUBs-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DUBs-IN-2 is a potent and selective inhibitor of deubiquitinase enzymes, specifically targeting ubiquitin-specific peptidase 8. This compound has shown significant potential in scientific research due to its ability to inhibit the activity of ubiquitin-specific peptidase 8 with an IC50 value of 0.28 micromolar . Deubiquitinase enzymes play a crucial role in the regulation of protein degradation and cellular homeostasis, making this compound an important tool in the study of these processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DUBs-IN-2 involves the preparation of 9-ethoxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. The synthetic route typically includes the following steps:
Formation of the indeno[1,2-b]pyrazine core: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the ethoxyimino group: This step involves the reaction of the indeno[1,2-b]pyrazine core with ethoxyamine under specific conditions to introduce the ethoxyimino group.
Formation of the dicarbonitrile:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
DUBs-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used for further studies to understand the structure-activity relationship of the compound .
Aplicaciones Científicas De Investigación
DUBs-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of deubiquitinase enzymes and their role in protein degradation.
Biology: Employed in cell biology studies to investigate the role of ubiquitin-specific peptidase 8 in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated deubiquitinase activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinase enzymes
Mecanismo De Acción
DUBs-IN-2 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin moieties from substrate proteins, a process that regulates protein degradation and cellular homeostasis. By inhibiting ubiquitin-specific peptidase 8, this compound prevents the deubiquitination of target proteins, leading to their accumulation and subsequent degradation via the proteasome pathway. This mechanism is particularly important in the context of cancer, where dysregulated deubiquitinase activity can contribute to tumor progression .
Comparación Con Compuestos Similares
DUBs-IN-2 is unique in its high selectivity for ubiquitin-specific peptidase 8, with minimal activity against other deubiquitinase enzymes such as ubiquitin-specific peptidase 7. This selectivity makes it a valuable tool for studying the specific role of ubiquitin-specific peptidase 8 in various biological processes .
Similar Compounds
DUBs-IN-1: Another inhibitor of ubiquitin-specific peptidase 8, but with a slightly different chemical structure and lower selectivity.
This compound stands out due to its high potency and selectivity, making it a preferred choice for research focused on ubiquitin-specific peptidase 8 .
Propiedades
Fórmula molecular |
C15H9N5O |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
(9Z)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14- |
Clave InChI |
VKVAJBRQGBRHIK-ZHZULCJRSA-N |
SMILES isomérico |
CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
SMILES canónico |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)


![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)



![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)



![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
